2-(Trifluoromethyl)chroman-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
1160217-16-2; 890095-07-5 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.175 |
IUPAC Name |
2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9,14H,5H2 |
InChI Key |
ZEOOCEWBCFKVAA-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trifluoromethyl Chroman 4 Ol and Its Analogues
Strategies for Chroman-4-one Ring Construction as Precursors
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and several synthetic strategies have been developed for its construction and derivatization. nih.govacs.org These methods often focus on building the core heterocyclic ring system first, which can then be modified.
Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure
A primary and efficient method for synthesizing 2-substituted chroman-4-ones involves a one-pot reaction that combines a base-promoted crossed aldol condensation with an intramolecular oxa-Michael ring closure. nih.govacs.orggu.senih.gov This procedure typically starts with the reaction of a commercially available 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. nih.gov
The reaction is conducted in the presence of a base, such as diisopropylamine (DIPA), in an ethanolic mixture and is often accelerated by microwave irradiation at elevated temperatures (160–170 °C). nih.govacs.org The process first forms a chalcone intermediate via aldol condensation, which then undergoes a ring-closing reaction (intramolecular oxa-Michael addition) to yield the desired 2-substituted chroman-4-one. nih.gov The yields of this reaction can vary from low to high (17-88%), depending significantly on the substitution pattern of the starting materials. nih.govacs.org Generally, electron-deficient 2′-hydroxyacetophenones tend to produce higher yields. acs.org
| Starting 2'-Hydroxyacetophenone | Starting Aldehyde | Resulting Chroman-4-one Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2'-Hydroxyacetophenone | Hexanal | 2-Pentylchroman-4-one | 55 | nih.gov |
| General 2'-hydroxyacetophenones | Appropriate aldehydes | 2-Alkyl-chroman-4-ones | 17-88 | nih.gov |
Palladium-Mediated Cross-Coupling Reactions in Chroman-4-one Synthesis
Palladium-mediated cross-coupling reactions are powerful tools for introducing a wide range of functional groups to the chroman-4-one scaffold. nih.govacs.org While not typically used for the initial ring construction, these reactions are crucial for the synthesis of more complex and highly substituted chroman-4-one analogues. nih.gov Various types of palladium-catalyzed reactions, such as Suzuki and Stille couplings, can be employed to form new carbon-carbon bonds on the chroman-4-one framework. nih.gov These methods have proven successful in attaching diverse substituents, thereby expanding the chemical diversity of chroman-4-one derivatives for various applications. nih.govacs.org The versatility of these reactions makes them a cornerstone in the synthesis of complex pharmaceutical compounds. researchgate.net
Mannich Reactions in Chroman-4-one Derivatization
The Mannich reaction is another key method for the derivatization of the chroman-4-one ring system. nih.govacs.org This three-component organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of chroman-4-ones, the Mannich reaction is used to introduce an aminomethyl group, typically at the 3-position of the ring. gu.se This functionalization is valuable for synthesizing new derivatives with potential biological activities. lingayasvidyapeeth.edu.in The reaction typically involves the chroman-4-one, an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orglingayasvidyapeeth.edu.in For instance, reacting a 2-alkyl substituted chroman-4-one with N-methylenebenzylamine in the presence of an L-proline catalyst can lead to novel tricyclic derivatives. gu.se
Reduction of Chroman-4-ones to Chroman-4-ols
The final step in the synthesis of 2-(Trifluoromethyl)chroman-4-ol is the reduction of the ketone functional group at the C-4 position of the corresponding chroman-4-one precursor. This reduction can be accomplished with high stereoselectivity using specific reagents.
Stereoselective Reduction Approaches to Chroman-4-ols (e.g., cis-2-(polyfluoroalkyl)chroman-4-ols)
The reduction of 2-(polyfluoroalkyl)chroman-4-ones to their corresponding chroman-4-ols can proceed with high stereoselectivity. umich.edu When 2-RF-chromones (where RF is a polyfluoroalkyl group such as trifluoromethyl) are reacted with sodium borohydride (B1222165) in methanol (B129727), the reaction smoothly affords cis-2-(polyfluoroalkyl)chroman-4-ols in good yields. umich.edu The high stereoselectivity is a key feature of this transformation, with the cis-isomer being the predominant product. umich.edu This outcome is significant because the stereochemistry of substituents on the chroman ring is often crucial for biological activity. The structure of the resulting cis-chromanols can be confirmed by 1H NMR spectroscopy, where the coupling constants of the protons at positions 2, 3, and 4 are indicative of their relative stereochemistry. umich.edu
Use of Sodium Borohydride in Methanol
Sodium borohydride (NaBH4) is a versatile and widely used reducing agent in organic synthesis, known for its ability to reduce ketones and aldehydes to alcohols. wikipedia.orgyoutube.com The use of NaBH4 in methanol is a well-established and effective method for the reduction of the carbonyl group in chroman-4-ones. acs.orgumich.edu
The reaction of 2-(polyfluoroalkyl)-chromones with sodium borohydride in methanol leads to the formation of cis-2-(polyfluoroalkyl)chroman-4-ols with high diastereoselectivity and in good yields. umich.edu For example, the reduction of various 2-RF-chromones using this method resulted in yields ranging from 65% to 83%. umich.edu The reaction proceeds via the in situ reduction of the chromanone intermediate, which is formed faster than the initial reduction of the conjugated system in the chromone (B188151). umich.edu Similarly, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH4 in methanol provided the corresponding chroman-4-ol in almost quantitative yield and with a high diastereomeric ratio of 96:4. acs.org
| Starting Compound | Reducing Agent/Solvent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)chromone | NaBH₄ / Methanol | cis-2-(Trifluoromethyl)chroman-4-ol | 83 | Highly stereoselective for cis | umich.edu |
| 2-(Pentafluoroethyl)chromone | NaBH₄ / Methanol | cis-2-(Pentafluoroethyl)chroman-4-ol | 71 | Highly stereoselective for cis | umich.edu |
| 2-(Heptafluoropropyl)chromone | NaBH₄ / Methanol | cis-2-(Heptafluoropropyl)chroman-4-ol | 65 | Highly stereoselective for cis | umich.edu |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | NaBH₄ / Methanol | 8-Bromo-6-chloro-2-pentylchroman-4-ol | ~98 | 96:4 | acs.org |
Introduction of the Trifluoromethyl Moiety into Chromanol Scaffolds
The synthesis of this compound and related compounds can be broadly categorized by the nature of the trifluoromethylating agent and the reaction mechanism. These approaches include nucleophilic, electrophilic, radical, and transition metal-catalyzed trifluoromethylation.
Nucleophilic Trifluoromethylation Strategies
Nucleophilic trifluoromethylation is a common approach that involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic substrate, typically a carbonyl compound or a conjugated system.
The reaction of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes, such as (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, proceeds as a regioselective 1,4-nucleophilic perfluoroalkylation. nih.govnih.gov This conjugate addition leads to the formation of 2,2-bis(polyfluoroalkyl)chroman-4-ones in high regioselectivity and good yields following acidic hydrolysis. nih.govnih.gov
Monitoring of the reaction of 2-trifluoromethylchromones with TMSCF3 in the presence of a nucleophilic initiator like tetramethylammonium fluoride (Me4NF) has shown that the reaction proceeds almost quantitatively via 1,4-addition to yield trimethylsilyl ethers. Subsequent hydrolysis with dilute HCl affords 2-trifluoromethyl-2-perfluoroalkylchroman-4-ones. researchgate.net The resulting 2,2-bis(trifluoromethyl)chroman-4-one can then be reduced to the corresponding 2,2-bis(trifluoromethyl)chroman-4-ol. For instance, the reduction of substituted 2,2-bis(trifluoromethyl)chroman-4-one with sodium borohydride in methanol yields the desired chromanols. nih.gov
The general reaction scheme for the 1,4-trifluoromethylation of a 2-trifluoromethylchromone is presented below:
| Entry | Substrate (R) | Product | Yield (%) | Reference |
| 1 | H | 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one | 85 | nih.gov |
| 2 | 6-Me | 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one | 86 | researchgate.net |
| 3 | 6-Cl | 6-chloro-2,2-bis(trifluoromethyl)chroman-4-one | 80 | researchgate.net |
| 4 | 6-Br | 6-bromo-2,2-bis(trifluoromethyl)chroman-4-one | 75 | researchgate.net |
| 5 | 7-OMe | 7-methoxy-2,2-bis(trifluoromethyl)chroman-4-one | 50 | researchgate.net |
| 6 | 8-Me | 8-methyl-2,2-bis(trifluoromethyl)chroman-4-one | 82 | researchgate.net |
The synthesis of trifluoromethylated chromene derivatives can be achieved through a Wittig-type reaction involving phosphonium salts. Specifically, 4-trifluoromethyl-2H-chromenes can be prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride via the Schweizer protocol. rsc.org This method provides a route to chromenes which can potentially be converted to the corresponding chroman-4-ols through subsequent hydration or hydroboration-oxidation reactions. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the trifluoroacetyl group.
| Entry | Substituent in Phenol | Product | Yield (%) | Reference |
| 1 | H | 4-Trifluoromethyl-2H-chromene | 85 | rsc.org |
| 2 | 6-Cl | 6-Chloro-4-trifluoromethyl-2H-chromene | 78 | rsc.org |
| 3 | 6-Br | 6-Bromo-4-trifluoromethyl-2H-chromene | 75 | rsc.org |
| 4 | 8-Me | 8-Methyl-4-trifluoromethyl-2H-chromene | 82 | rsc.org |
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation involves the use of reagents that act as a source of an electrophilic trifluoromethyl species ("CF3+"). These reagents react with nucleophiles, such as enolates or enols derived from chromanones. A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents). beilstein-journals.orgnih.gov
The general strategy involves the deprotonation of a 4-chromanone to form an enolate, which then acts as the nucleophile to attack the electrophilic trifluoromethylating agent. This approach allows for the direct introduction of a trifluoromethyl group at the C3 position of the chromanone ring. Subsequent reduction of the C4 carbonyl group would yield the corresponding this compound.
While specific examples of electrophilic trifluoromethylation directly on chromanol scaffolds are not extensively detailed in the literature, the reactivity of these reagents with β-keto esters and other carbonyl compounds suggests their applicability. beilstein-journals.org For instance, Togni's reagent has been used for the trifluoromethylation of β-keto esters under phase-transfer catalysis. nih.gov
Radical Trifluoromethylation Protocols
Radical trifluoromethylation offers an alternative pathway for the synthesis of trifluoromethylated chromanones, which are precursors to 2-(trifluoromethyl)chroman-4-ols. These methods typically involve the generation of a trifluoromethyl radical (•CF3), which can then participate in addition and cyclization reactions.
A visible-light-induced cascade radical fluoroalkylation/cyclization of o-hydroxyaryl enaminones or 2-(allyloxy)benzaldehydes has been developed. rsc.org This method utilizes inexpensive and readily available sources of trifluoromethyl radicals, such as CF3Br, in the presence of a photocatalyst. rsc.org Similarly, an organophotocatalytic acyltrifluoromethylation of unactivated alkenes has been shown to be an efficient method for the synthesis of CF3-substituted chroman-4-ones. researchgate.net These reactions proceed under mild conditions and offer a green energy source for the synthesis of these compounds. rsc.org
| Entry | Starting Material | Trifluoromethyl Source | Product | Yield (%) | Reference |
| 1 | o-Hydroxyaryl enaminone | CF3Br | 3-Trifluoromethyl-chromone | 75 | rsc.org |
| 2 | 2-(Allyloxy)benzaldehyde | CF3Br | 3-Trifluoromethyl-chroman-4-one | 68 | rsc.org |
| 3 | Alkene with o-hydroxyaryl group | Togni's Reagent | CF3-substituted chroman-4-one | 65 | researchgate.net |
Transition Metal-Catalyzed Trifluoromethylation Systems (e.g., Copper- or Palladium-Catalyzed)
Transition metal catalysis provides a powerful tool for the formation of C-CF3 bonds, offering high efficiency and functional group tolerance. Both copper and palladium-based systems have been employed for the trifluoromethylation of various substrates, which can be applied to the synthesis of this compound and its analogues.
Copper-Catalyzed Systems: Copper-catalyzed trifluoromethylation has gained significant interest due to the low cost and high efficiency of copper catalysts. nih.gov These reactions can proceed through nucleophilic, electrophilic, or radical pathways. For example, copper-catalyzed trifluoromethylation of alkenes using an electrophilic trifluoromethylating reagent like Togni's reagent has been developed. beilstein-journals.org This methodology can be applied to chromene derivatives to introduce a trifluoromethyl group. Additionally, a regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones can be achieved using S-(trifluoromethyl)diphenylsulfonium salts in the presence of copper. nih.gov
Palladium-Catalyzed Systems: Palladium-catalyzed cross-coupling reactions are well-established methods for C-C bond formation and have been extended to C-CF3 bond formation. nih.govthieme-connect.de Functionalized 2-trifluoromethyl-4-chromenone scaffolds can be readily synthesized and further elaborated using palladium-catalyzed coupling reactions, such as Suzuki and Buchwald-Hartwig amination, at the 7- and 8-positions. nih.govnih.gov This allows for the synthesis of a diverse library of complex trifluoromethyl-containing heterocycles derived from the chromenone core. nih.govnih.govthieme-connect.de The subsequent reduction of the 4-keto group would provide access to the corresponding chroman-4-ols.
The table below summarizes some examples of palladium-catalyzed functionalization of the 2-trifluoromethyl-4-chromenone scaffold.
| Entry | Coupling Partner | Position Functionalized | Product | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | 7 | 7-(4-Fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one | 80 | nih.gov |
| 2 | 4-Hydroxyphenylboronic acid | 7 | 7-(4-Hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | 79 | nih.gov |
| 3 | 3,4,5-Trimethoxyaniline | 7 | 7-((3,4,5-Trimethoxyphenyl)amino)-2-(trifluoromethyl)-4H-chromen-4-one | 70 | nih.gov |
Specific Synthetic Pathways to this compound
A plausible synthetic route to this compound from dimethylhydroquinones would involve the initial formation of a suitable 2'-hydroxyacetophenone derivative. This intermediate can then be cyclized to form a chroman-4-one, which subsequently undergoes trifluoromethylation and reduction.
The initial step involves the conversion of a dimethylhydroquinone to a 2'-hydroxyacetophenone. This can be achieved through methods such as the Friedel-Crafts acylation. The resulting substituted 2'-hydroxyacetophenone is a key building block for the chroman-4-one skeleton.
The synthesis of the chroman-4-one ring is then typically achieved through a base-mediated aldol condensation of the 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This reaction sequence efficiently constructs the core heterocyclic structure.
Once the chroman-4-one is obtained, the introduction of the trifluoromethyl group can be accomplished. While direct trifluoromethylation of the chroman-4-one at the 2-position can be challenging, a common strategy involves the use of trifluoromethylating agents in radical cascade reactions. For instance, 2-(allyloxy)arylaldehydes can undergo a trifluoromethyl-triggered radical cascade cyclization to form 2-(trifluoromethyl)chroman-4-ones.
The final step in the synthesis of this compound is the reduction of the ketone group at the 4-position of the corresponding chroman-4-one. This reduction is often accomplished with high stereoselectivity using reducing agents like sodium borohydride in methanol. This reaction typically yields the cis-isomer of the chroman-4-ol as the major product. umich.edu The progress of this reduction can be monitored by techniques such as thin-layer chromatography.
A general representation of this synthetic pathway is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Formation of 2'-Hydroxyacetophenone | Friedel-Crafts acylation of a dimethylhydroquinone derivative. | Substituted 2'-hydroxyacetophenone |
| 2 | Chroman-4-one Synthesis | Base-promoted aldol condensation with an aldehyde followed by intramolecular oxa-Michael addition. Microwave irradiation can be used to accelerate the reaction. nih.gov | Substituted chroman-4-one |
| 3 | Trifluoromethylation | Radical cascade cyclization of a suitable precursor with a trifluoromethylating agent. | 2-(Trifluoromethyl)chroman-4-one |
| 4 | Reduction | Sodium borohydride in methanol. | cis-2-(Trifluoromethyl)chroman-4-ol |
Halogenation of the chromanone ring system can be a strategic step in the synthesis of this compound analogues. While direct halogenation of the final chromanol product is less common, the halogenation of the intermediate chroman-4-one can provide a handle for further functionalization or can be a desired substituent in the final product.
For example, a chroman-4-one can be brominated at the 3-position using a brominating agent such as pyridinium (B92312) tribromide (Py·Br3). nih.gov This introduces a bromine atom, which can potentially be replaced or can influence the reactivity of the molecule in subsequent steps. Following halogenation, the reduction of the ketone at the C-4 position would yield the corresponding halogenated chroman-4-ol.
It is important to note that the conditions for halogenation must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.
Synthesis of Poly(trifluoromethyl)chromanol Derivatives (e.g., Bis(trifluoromethyl)chromanols)
The synthesis of chromanol derivatives bearing more than one trifluoromethyl group, such as bis(trifluoromethyl)chromanols, often involves the reaction of 2-polyfluoroalkylchromones with a trifluoromethylating agent. nih.gov A key reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF3), which acts as a source of the trifluoromethyl nucleophile.
The reaction proceeds via a 1,4-nucleophilic perfluoroalkylation of the 2-polyfluoroalkylchromone. This process leads to the formation of 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and in good yields after acidic hydrolysis. nih.gov
The subsequent reduction of the ketone group in the 2,2-bis(trifluoromethyl)chroman-4-one is typically achieved using sodium borohydride in methanol. This step yields the corresponding 2,2-bis(trifluoromethyl)chroman-4-ol. nih.gov Further chemical modifications, such as dehydration, can be performed on the resulting chromanol to generate other fluorinated chromene derivatives. nih.gov
The following table summarizes the key steps in the synthesis of bis(trifluoromethyl)chromanols:
| Starting Material | Reagent | Intermediate Product | Final Product |
| 2-Polyfluoroalkylchromone | (Trifluoromethyl)trimethylsilane (TMSCF3) | 2,2-Bis(polyfluoroalkyl)chroman-4-one | 2,2-Bis(polyfluoroalkyl)chroman-4-ol (after reduction) |
Reactivity and Chemical Transformations of 2 Trifluoromethyl Chroman 4 Ol
Dehydration Reactions to Form Chromenes (e.g., 2-(Trifluoromethyl)chromenes)
The hydroxyl group at the C-4 position of 2-(trifluoromethyl)chroman-4-ol can be eliminated through acid-catalyzed dehydration to yield the corresponding 2-(trifluoromethyl)-2H-chromene or 2-(trifluoromethyl)-4H-chromene. This transformation is a common and synthetically useful reaction for chromanol derivatives. The process typically involves protonation of the hydroxyl group, which converts it into a good leaving group (water), followed by the loss of a proton from an adjacent carbon to form a double bond.
Research has shown that the dehydration of similar chroman-4-ols can be effectively achieved using acid catalysts. For instance, the reduction of substituted 2,2-bis(trifluoromethyl)chroman-4-ones with sodium borohydride (B1222165) yields the corresponding chromanols, which are subsequently dehydrated by refluxing in xylene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) to give 2,2-bis(trifluoromethyl)chromenes. nih.govacs.orgscispace.com This method is directly applicable to this compound.
The choice of acid catalyst and reaction conditions can influence the regioselectivity of the resulting double bond, potentially leading to a mixture of chromene isomers.
Table 1: Representative Conditions for Dehydration of Chromanols
| Catalyst | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Xylene | Reflux | 2,2-bis(trifluoromethyl)chromenes | nih.gov, acs.org, scispace.com |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux with MgSO₄ | 2H-Chromene | acs.org |
Oxidation Reactions of Chromanols
The secondary alcohol at C-4 in this compound can be oxidized to the corresponding ketone, 2-(trifluoromethyl)chroman-4-one. This is a fundamental transformation in organic synthesis, allowing for the interconversion between the alcohol and ketone functional groups. A variety of standard oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and Dess-Martin periodinane (DMP). More recently, catalytic methods merging oxoammonium cations with photoredox catalysis have been developed for the oxidation of α-trifluoromethyl alcohols, offering a modern approach to this transformation. researchgate.net The strong electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the alcohol, sometimes requiring specific conditions for efficient oxidation.
Nucleophilic Substitution and Addition Reactions
The C-4 position of the chromanol is a key site for nucleophilic reactions. However, the hydroxyl group is a poor leaving group and typically requires activation before it can be displaced by a nucleophile in an SN1 or SN2 reaction.
One strategy involves the in-situ activation of the alcohol. For example, methyltrifluoromethanesulfonate (MeOTf) has been shown to catalyze the direct nucleophilic substitution of alcohols with various nucleophiles, including 1,3-dicarbonyl compounds, amides, and indoles. acs.orgnih.gov The proposed mechanism involves the formation of a more reactive methoxy (B1213986) ether intermediate, which is then substituted by the nucleophile. nih.gov This methodology could be applied to this compound to introduce a range of substituents at the C-4 position.
Furthermore, Lewis acid-mediated reactions can facilitate nucleophilic attack at the C-4 position. Studies on related 2-(trifluoromethyl)-2-hydroxy-2H-chromenes have demonstrated that a Lewis acid can promote a regiospecific reaction with silyl (B83357) enol ethers to introduce a functional group at the C-4 position, forming 4-functionalized 2-(trifluoromethyl)-4H-chromenes. nih.govresearchgate.net
Electrophilic Aromatic Substitution on the Chromanol Ring System
The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com The regiochemical outcome of these substitutions is primarily governed by the directing effects of the substituents already present on the aromatic ring.
The ether oxygen of the pyran ring is a powerful activating group and an ortho, para-director. The alkyl portion of the saturated heterocyclic ring is a weakly activating group, also directing ortho and para. Consequently, electrophilic attack is strongly favored at the positions ortho and para to the ether oxygen, which correspond to the C-6 and C-8 positions of the chroman ring system. The trifluoromethyl group, being located on the heterocyclic ring, exerts a negligible electronic influence on the aromatic ring's reactivity towards electrophiles. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield predominantly 6- and/or 8-substituted derivatives of this compound.
Functional Group Interconversions Involving the Hydroxyl Group
The C-4 hydroxyl group is a versatile handle for a wide array of functional group interconversions beyond simple oxidation. A common strategy involves a two-step sequence: first, converting the alcohol into a better leaving group, and second, displacing that group with a nucleophile. vanderbilt.edu
The hydroxyl group can be readily converted to sulfonate esters, such as tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride), which are excellent leaving groups for S_N2 reactions. These activated intermediates can then react with a variety of nucleophiles to introduce new functionalities.
Table 2: Examples of Functional Group Interconversions from Alcohols
| Reagent(s) | Intermediate | Nucleophile | Product Functional Group | Reference |
|---|---|---|---|---|
| 1. TsCl, pyridine2. NaX (X=Cl, Br, I) | Tosylate | Halide (X⁻) | Halide | vanderbilt.edu |
| 1. PPh₃, DEAD2. HN₃ | Activated alcohol | Azide (N₃⁻) | Azide | vanderbilt.edu |
| PPh₃, DEAD, R'COOH | Activated alcohol | Carboxylate (R'COO⁻) | Ester | google.com |
A powerful one-step method for achieving these transformations is the Mitsunobu reaction. google.com This reaction utilizes a mixture of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol in situ, allowing it to be displaced by a wide range of acidic nucleophiles (pKa < 15), including carboxylic acids (to form esters) and phenols.
Reactivity of the Trifluoromethyl Moiety in the Chromanol Context
The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry. nih.gov Its presence in the this compound molecule significantly enhances the compound's chemical stability. The high strength of the carbon-fluorine bond means that the CF₃ group is exceptionally resistant to degradation under most chemical conditions, including those typically used for dehydration, oxidation, and nucleophilic substitution at the C-4 position. lookchem.com
Chemical Derivatization and Structural Modification of 2 Trifluoromethyl Chroman 4 Ol
Functionalization at the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group at the 4-position of the chroman ring is a primary site for functionalization. Esterification and etherification are common strategies to modify the polarity, lipophilicity, and steric bulk of the molecule.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with various acylating agents. For instance, the reaction of a hydroxyl-containing coumarin, a related chromene derivative, with bromoisobutyryl bromide in the presence of triethylamine (B128534) and tetrahydrofuran (B95107) (THF) yields the corresponding ester. nih.gov This suggests that similar conditions could be applied to 2-(Trifluoromethyl)chroman-4-ol to produce a range of ester derivatives. The general approach involves the use of an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.
Etherification: The synthesis of ether derivatives from the hydroxyl group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing elimination reactions.
The reactivity of the hydroxyl group can be influenced by its stereochemical orientation (axial vs. equatorial). Generally, equatorial hydroxyl groups are more reactive than their axial counterparts due to reduced steric hindrance. researchgate.net
Table 1: Examples of Reagents for Hydroxyl Group Functionalization
| Functionalization | Reagent Class | Specific Example |
| Esterification | Acyl Halide | Acetyl chloride |
| Acid Anhydride | Acetic anhydride | |
| Etherification | Alkyl Halide | Methyl iodide |
| Benzyl bromide |
Modifications of the Chroman Ring System (e.g., Hydrogenation, Halogenation)
Hydrogenation: Catalytic hydrogenation can be employed to reduce the aromatic ring of the chroman system, leading to the formation of fully saturated bicyclic structures. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions (pressure, temperature, solvent) can influence the extent and selectivity of the hydrogenation. For example, catalytic hydrogenation has been used to convert homoisoflavones into homoisoflavanones. arkat-usa.org
Dehydration: The hydroxyl group at the 4-position can be eliminated to introduce a double bond within the chroman ring, forming a chromene derivative. This dehydration can be achieved by treatment with an acid catalyst, such as p-toluenesulfonic acid, in the presence of a drying agent like magnesium sulfate. acs.org
Halogenation: The introduction of halogen atoms onto the aromatic portion of the chroman ring can be achieved through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.
Synthesis of Aromatic and Aliphatic Side Chain Analogues
The synthesis of analogues with different aromatic and aliphatic side chains at the 2-position of the chroman ring allows for the exploration of how these substituents influence the molecule's properties. While the parent compound has a trifluoromethyl group, synthetic methods allow for the introduction of a wide variety of other groups.
The synthesis of 2-substituted chroman-4-ones, which are precursors to chroman-4-ols, can be achieved through a one-step procedure involving the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde under microwave irradiation. acs.org This method allows for the introduction of various alkyl and aryl groups at the 2-position. Subsequent reduction of the resulting chroman-4-one with a reducing agent like sodium borohydride (B1222165) yields the corresponding chroman-4-ol. acs.org
Table 2: Examples of Aldehydes for the Synthesis of 2-Substituted Chroman-4-one Precursors
| Aldehyde | Resulting 2-Substituent |
| Pentanal | n-Pentyl |
| Benzaldehyde | Phenyl |
| Phenethyl aldehyde | Phenethyl |
Introduction of Additional Functionalities onto the Chroman Core
Beyond modifications at the hydroxyl group and the 2-position, other functional groups can be introduced onto the chroman core to further diversify the chemical space.
Amination: The introduction of an amino group can be achieved through various synthetic routes. For example, the Ritter reaction can be applied to chroman-4-ols to introduce a nitrogen-containing functionality. researchgate.net A specific example is the conversion of cis-2-(trifluoromethyl)chroman-4-ol to trans-4-amino-2-(trifluoromethyl)chroman hydrochloride by treatment with concentrated hydrochloric acid, followed by reaction with sodium hydroxide (B78521) and benzoyl chloride to yield the corresponding benzamide (B126) derivative. arkat-usa.org
Other Functional Groups: Other functional groups such as nitro groups can be introduced onto the aromatic ring via electrophilic nitration. These groups can then serve as handles for further synthetic transformations, such as reduction to an amino group.
Stereochemical Control and Derivatization (e.g., Diastereomeric Ratio Manipulation)
The this compound molecule contains at least two stereocenters at the 2- and 4-positions, leading to the possibility of different stereoisomers (enantiomers and diastereomers). The control of the stereochemical outcome of synthetic reactions is a critical aspect of its chemistry.
The reduction of 2-(polyfluoroalkyl)chromones with sodium borohydride in methanol (B129727) has been shown to produce cis-2-(polyfluoroalkyl)chroman-4-ols in high yields. researchgate.net This indicates a degree of diastereoselectivity in the reduction of the ketone precursor. The stereoselectivity of such reductions is often influenced by the steric hindrance of the substituent at the 2-position, which directs the approach of the hydride reagent.
In the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride in methanol, a diastereomeric ratio of 96:4 was observed, highlighting the potential for high stereocontrol in the synthesis of chroman-4-ols. acs.org The manipulation of the diastereomeric ratio can be achieved by varying the reducing agent, solvent, and temperature. Chiral catalysts or auxiliaries can also be employed to achieve enantioselective synthesis of specific stereoisomers.
Investigation of Biological Activity and Mechanistic Insights Excluding Prohibited Elements
Analogs of Natural Products
The structural similarity of the chroman core to various natural products has prompted research into its derivatives as mimics or modifiers of natural compound activity.
Vitamin E, a class of lipid-soluble compounds, is essential for antioxidant protection within biological membranes. nih.gov The most active form, α-tocopherol, consists of a chromanol ring and a phytyl tail. nih.gov The chromanol head is the active part, responsible for trapping free radicals. Given that 2-(Trifluoromethyl)chroman-4-ol shares this core chromanol structure, it can be considered a simplified, fluorinated analog of vitamin E.
The introduction of fluorine can modulate the compound's interaction with cell membranes. It is hypothesized that α-tocopherol partitions into membrane domains rich in polyunsaturated phospholipids, which are particularly vulnerable to oxidation. nih.gov The behavior of fluorinated chromanols within the membrane is an area of active investigation. Fluorescently labeled vitamin E analogs have been used as probes to study their transfer and location within membranes, a process facilitated by proteins like the tocopherol transfer protein (TTP). nih.gov Altering the chromanol ring, such as with a trifluoromethyl group, could influence binding to such proteins and its distribution within the lipid bilayer, potentially affecting its antioxidant function or other biological activities. The search for more active synthetic derivatives of natural tocopherols (B72186) and tocotrienols often focuses on substitutions at the C6-OH group, but modifications on the chroman ring itself, as seen in this compound, are also crucial for developing novel vitamin E analogs. mdpi.com
The chroman skeleton is also present in other natural products like chroman-4-ones and chromenes. Precocenes, for example, are chromene derivatives found in certain plants that exhibit anti-juvenile hormone activity in insects, leading to precocious metamorphosis. nih.gov The biological activity of precocene II has been shown to induce such developmental changes and can be toxic to adult insects, preventing oogenesis. nih.gov
Enzyme Inhibition Studies
The chroman-4-ol and related chroman-4-one structures have proven to be effective scaffolds for designing enzyme inhibitors, particularly for sirtuins.
Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes like aging, cell cycle regulation, and neurodegeneration. acs.org Specifically, SIRT2 has been identified as a target for therapeutic intervention in neurodegenerative diseases and cancer. acs.orgnih.gov
A series of substituted chroman-4-one derivatives have been synthesized and identified as potent and selective inhibitors of SIRT2. nih.govcancer.gov These compounds exhibit inhibitory concentrations in the low micromolar range. acs.orgnih.gov An initial screening identified 8-bromo-6-chloro-2-pentylchroman-4-one as a lead compound with an IC₅₀ value of 4.5 μM and high selectivity for SIRT2 over SIRT1 and SIRT3. acs.orgnih.gov Further optimization led to even more potent inhibitors. nih.gov The conversion of the chroman-4-one to the corresponding chroman-4-ol can influence activity, as the carbonyl group was found to be important for potency in the chroman-4-one series. acs.orgnih.gov
Detailed Structure-Activity Relationship (SAR) studies have provided insights into the requirements for potent and selective SIRT2 inhibition by chroman-4-one derivatives. nih.govcancer.gov These studies revealed that substitution at the 2, 6, and 8 positions of the chroman ring is critical. acs.orgnih.gov
Key findings from SAR studies include:
Position 2: An alkyl chain with three to five carbons is favorable for high potency. acs.orgnih.gov
Positions 6 and 8: Larger, electron-withdrawing groups on the aromatic ring, such as bromo and chloro substituents, significantly enhance inhibitory activity. acs.orgnih.gov The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.govcancer.gov
Position 4: An intact carbonyl group in the chroman-4-one scaffold was found to be crucial for high potency. acs.orgnih.gov
These findings underscore the specific structural requirements for designing effective SIRT2 inhibitors based on the chroman scaffold. The introduction of a trifluoromethyl group at position 2, as in this compound, represents a modification that could fit into this design paradigm, although its specific inhibitory activity against SIRT2 would require empirical testing.
| Compound | R₂ | R₆ | R₈ | SIRT2 IC₅₀ (µM) acs.orgnih.gov |
| Lead Compound | -C₅H₁₁ | -Cl | -Br | 4.5 |
| Optimized Inhibitor | -C₅H₁₁ | -Br | -Br | 1.5 |
This table presents a selection of data from SAR studies on chroman-4-one derivatives as SIRT2 inhibitors.
Role as Precursors for Biologically Active Molecules
The chroman-4-ol framework serves as a versatile building block in organic synthesis for the creation of more complex, biologically active molecules. researchgate.net The development of synthetic methods to access functionalized chromans is of great interest to medicinal chemists. researchgate.net The reactivity of the hydroxyl group and the potential for modifications at various positions on the chroman ring system allow for the synthesis of a diverse library of compounds.
For example, chroman-4-ols can be precursors to chroman-4-ones through oxidation, or they can undergo reactions at the hydroxyl group to introduce different functionalities. The synthesis of 2-(3-chloropropyl)-2,5,7,8-tetramethyl-6-chromanol, a vitamin E analog, highlights the utility of the chromanol structure in preparing molecules for further chemical transformations, such as stereocontrolled Wittig reactions with trifluoromethyl ketones. nih.gov The development of green synthesis methods for bioactive molecules, including those with chroman-like structures such as coumarins, further emphasizes the importance of these scaffolds in modern medicinal chemistry. ijprt.org The use of photoredox catalysis is also emerging as a powerful tool for the synthesis and functionalization of such heterocyclic frameworks under mild conditions. arizona.edu
Synthesis of Potassium Channel Openers
The synthesis of benzopyran derivatives, structurally related to this compound, has been a key area of investigation for developing potassium channel openers. For instance, (2-fluoromethyl)benzopyran derivatives have been synthesized and shown to possess smooth muscle relaxant activities that are comparable to or even more potent than their 2-methyl counterparts. nih.gov This suggests that the fluorine-containing group at the 2-position plays a crucial role in the compound's activity as a vasodilator. nih.gov The general synthetic approach to chroman-4-ones, the oxidized precursors to chroman-4-ols, can involve a microwave-assisted, base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.org The resulting chroman-4-one can then be reduced to the corresponding chroman-4-ol, typically using a reducing agent like sodium borohydride (B1222165), which yields the alcohol with high diastereoselectivity. acs.org
Derivatives with Potential for Medicinal Chemistry Applications
The this compound scaffold has been elaborated into a diverse range of derivatives with potential applications in medicinal chemistry. The trifluoromethyl group is highly valued in drug design for its strong electron-withdrawing nature and its ability to increase metabolic stability and lipophilicity. lookchem.commdpi.com
Researchers have synthesized derivatives by modifying various positions on the chroman ring system. For example, tandem Sonogashira cross-coupling and heteroannulation of a 7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one with terminal acetylenes has been used to create 8-carbo-substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones. researchgate.net These have been further converted into trifluoromethyl-substituted thienoangelicin analogues. researchgate.net
Another class of derivatives includes chromanol-based inhibitors of the cholesteryl ester transfer protein (CETP), which are being explored for their potential in managing cholesterol levels. nih.gov Optimization of related structures has led to the discovery of highly potent CETP inhibitors with favorable pharmacokinetic profiles. nih.gov
The following table summarizes some of the key derivative classes and their potential applications.
Table 1: Derivatives of this compound and their Medicinal Chemistry Applications| Derivative Class | Synthetic Strategy | Potential Application | Key Findings |
|---|---|---|---|
| 2-Fluoromethylbenzopyrans | Not detailed in sources | Potassium Channel Opening / Vasodilation | Displayed smooth muscle relaxant activities comparable to or more potent than 2-methyl analogues. nih.gov |
| 8-Carbo-substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones | Tandem Sonogashira cross-coupling and heteroannulation | Not specified | Successful synthesis of angular furanocoumarins and their conversion to thienoangelicin analogues. researchgate.net |
| Chromanol Derivatives | Optimization of a previous development candidate | CETP Inhibition | Led to the discovery of a novel class of orally active and highly potent CETP inhibitors. nih.gov |
| Substituted Chroman-4-ones | Microwave-assisted base-mediated aldol condensation | SIRT2 Inhibition | Larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. acs.org |
Mechanistic Studies of Biological Interactions at a Molecular Level
Understanding the biological interactions of this compound derivatives at a molecular level is crucial for rational drug design. While direct mechanistic studies on this specific compound are not extensively detailed in the provided search results, insights can be drawn from related structures and the known properties of its key functional groups.
The trifluoromethyl (CF3) group itself is known to be a bioisostere for chlorine atoms and nonpolar side chains of amino acids like methyl or isopropyl groups. mdpi.com Its bulkiness and strong electron-withdrawing properties can significantly influence how a molecule fits into a protein's binding pocket and the non-covalent interactions it forms. lookchem.commdpi.com These interactions can include dipole-dipole forces, hydrogen bonds (if the CF3 group is near a hydrogen bond donor), and hydrophobic interactions. The high metabolic stability of the C-F bond also means that the CF3 group is less likely to be modified by metabolic enzymes, prolonging the compound's activity. mdpi.com
Studies on structurally related natural products, such as terpinen-4-ol, provide models for how a chromanol-type structure might interact with biological targets. For instance, terpinen-4-ol has been shown to exert its antibacterial effect against Staphylococcus aureus by potentially interfering with the synthesis of the bacterial cell wall, with penicillin-binding protein 2a (PBP2a) identified as a possible target. nih.gov It also exhibits anti-inflammatory effects by modulating the NLRP3 inflammasome signaling pathway. preprints.org While these are distinct molecules, the principles of a small alcohol-containing molecule interacting with specific protein targets to elicit a biological response are relevant.
For derivatives designed as potassium channel openers, the mechanism likely involves direct interaction with the channel protein. These small molecules often bind to a specific subunit of the channel, causing a conformational change that increases the probability of the channel being in an open state. The precise nature of these interactions—which amino acid residues are involved and the type of bonds formed—would be specific to the particular channel and the ligand.
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. researchgate.net For 2-(Trifluoromethyl)chroman-4-ol, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments would be indispensable for unambiguously assigning its structure and relative stereochemistry.
Advanced NMR techniques provide detailed information about the connectivity and spatial relationships of atoms within a molecule. numberanalytics.comnumberanalytics.com Key experiments would include:
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity of hydrogen atoms within the chroman rings. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms, assigning the ¹³C spectrum. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. numberanalytics.comipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing critical information for determining the relative stereochemistry (cis vs. trans) of the substituents at C2 and C4. ipb.pt
The presence of the trifluoromethyl (-CF₃) group introduces a unique opportunity to use Fluorine NMR (¹⁹F NMR) . The ¹⁹F chemical shift is highly sensitive to its local electronic environment. dovepress.com This sensitivity can be exploited to study the molecule's behavior, for instance, in different solvents or its interaction with biological systems like lipid membranes. Changes in the ¹⁹F chemical shift could indicate how the -CF₃ group is oriented within a membrane, providing insights into its partitioning and conformational dynamics. dovepress.comnih.gov The chemical shift of the CF₃ group in cyclic systems is influenced by ring size and conformation. dovepress.com
Hypothetical ¹⁹F NMR Data for this compound
| Environment | Expected ¹⁹F Chemical Shift Range (ppm) | Rationale |
| Apolar Solvent (e.g., C₆F₆) | -75 to -78 | The nonpolar environment provides a baseline chemical shift with minimal intermolecular interactions. dovepress.com |
| Polar Solvent (e.g., DMSO) | -73 to -76 | Hydrogen bonding at the nearby C4-OH group could influence the electronic environment of the C2-CF₃ group, causing a downfield shift. |
| Lipid Bilayer (Hydrophobic Core) | -76 to -79 | Sequestration within the nonpolar lipid core would lead to a chemical shift similar to or slightly more shielded than in an apolar solvent. |
| Lipid Bilayer (Interface) | -72 to -75 | Interaction with polar head groups and water at the membrane interface could lead to deshielding and a downfield shift. |
Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Structural Characterization
For this compound, Raman spectroscopy would be used to identify and confirm the presence of key structural motifs. nih.govmdpi.com The spectrum would display characteristic bands for:
Aromatic Ring Vibrations: Strong signals corresponding to C=C stretching within the benzene (B151609) ring of the chroman scaffold.
C-F Vibrations: Bands associated with the stretching and bending of the carbon-fluorine bonds in the trifluoromethyl group.
O-H and C-O Vibrations: Signals related to the hydroxyl group and the ether linkage within the heterocyclic ring.
These vibrational frequencies are sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding, providing another layer of structural information. mdpi.com
Expected Characteristic Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C=C Stretch | 1580 - 1620 |
| Trifluoromethyl Group | Symmetric C-F Stretch | 1100 - 1200 |
| Hydroxyl Group | O-H Bend | 1300 - 1450 |
| Hydroxyl Group | C-O Stretch | 1000 - 1100 |
| Chroman Ring | Ring Breathing Mode | 750 - 850 |
Mass Spectrometry for Elucidating Reaction Pathways and Derivatization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu In a typical electron ionization (EI) mass spectrum, a molecule is ionized and breaks apart into smaller, charged fragments. The pattern of these fragments is reproducible and characteristic of the molecule's structure. wikipedia.orglibretexts.org
For this compound, the fragmentation pattern would provide clear evidence for its structural components. Key fragmentation pathways would likely include:
Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C2-CF₃ bond.
Dehydration: Loss of a water molecule (H₂O) from the C4-hydroxyl group, a common fragmentation for alcohols. miamioh.edu
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of the chroman ring system, leading to the cleavage of the heterocyclic ring.
Loss of Side Chains: Cleavage of bonds adjacent to the ring structure. whitman.edu
Analysis of these fragments allows chemists to piece together the original structure and can be used to identify the products of derivatization or degradation reactions. fluorine1.ruyoutube.com
Plausible Mass Spectrometry Fragmentation of this compound (Molecular Weight: 220.17 g/mol )
| Fragmentation Process | Lost Neutral Fragment | m/z of Resulting Ion |
| Molecular Ion | - | 220 |
| Dehydration | H₂O | 202 |
| Loss of Trifluoromethyl | •CF₃ | 151 |
| RDA Cleavage | C₃H₄O | 162 |
| Dehydration + Loss of •H | H₂O + •H | 201 |
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties and behavior at an atomic level. nih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. dntb.gov.ua For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformations (e.g., cis vs. trans isomers) and their relative energies. mdpi.com
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. mdpi.comnih.gov
Analyze Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which predicts how the molecule will interact with other reagents. researchgate.net
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov MD simulations are particularly powerful for studying the interaction of a molecule like this compound with a biological environment, such as a lipid membrane. nih.govmdpi.com
An MD simulation could be set up by placing the molecule in a hydrated lipid bilayer. The simulation would then reveal:
The preferred location and orientation of the molecule within the membrane.
The conformational changes the molecule undergoes in different parts of the membrane (e.g., hydrophobic core vs. polar interface). uni-saarland.de
The specific interactions (e.g., hydrogen bonds, van der Waals forces) between the molecule and lipid molecules. mdpi.com
The potential energy barrier for the molecule to permeate across the membrane.
Hybrid QM/MM simulations are a sophisticated computational technique used to model chemical reactions in large systems like enzymes. youtube.com This method treats the most chemically important part of the system (e.g., the ligand and the enzyme's active site) with high-accuracy quantum mechanics (QM), while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics (MM). nih.govyoutube.com
If this compound were to be studied as an enzyme inhibitor or substrate, QM/MM simulations could:
Elucidate the precise binding mode and interactions within the enzyme's active site. nih.gov
Model the enzymatic reaction mechanism step-by-step.
Calculate the activation energies for the reaction, providing insights into its catalytic feasibility. youtube.com
This approach is invaluable for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent analogs.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-(trifluoromethyl)chroman-4-ol and its derivatives has traditionally relied on multi-step procedures. Future research is geared towards developing more efficient and environmentally friendly synthetic routes. Key areas of focus include:
One-Pot Reactions: Designing one-pot syntheses that combine several reaction steps without the need for isolating intermediates can significantly improve efficiency and reduce waste. For instance, a p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes has been used to synthesize fluorinated 2-arylchroman-4-ones. nih.gov
Catalyst-Free Synthesis: Exploring catalyst-free reaction conditions, such as the reaction of 3-(trifluoroacetyl)coumarin (B2731086) and pyrrole (B145914) to produce α-trifluoromethylated tertiary alcohols, offers a milder and more sustainable approach. nih.gov
Flow Chemistry: The use of microfluidics and continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Green Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a critical aspect of sustainable synthesis.
A novel protocol for synthesizing 2-trifluoromethyl chromenes involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride (B1165640). rsc.org This method proceeds through a sequential trifluoroacetylation and double carbonyl-ene reaction followed by elimination and demonstrates good functional group tolerance. rsc.org Another approach involves the intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals in the presence of aluminum chloride to yield 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes. researchgate.netnih.gov
Exploration of New Biological Targets and Mechanisms of Action for Fluoro-Chromanols
The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. cas.cn Fluoro-chromanols, including this compound derivatives, are being investigated for a range of biological activities.
Future research will focus on:
Identification of Novel Targets: High-throughput screening and chemoproteomics can be employed to identify new protein targets for this compound and its analogs.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. This includes studying their interactions with target proteins and their impact on cellular signaling pathways.
Antiviral and Anticancer Activity: Fluorinated 2-arylchroman-4-ones have shown promising antiviral activity against influenza viruses. nih.gov Further investigation into their potential as anticancer agents is warranted, given the role of related chromone (B188151) structures as inhibitors of enzymes like SIRT2, which is implicated in neurodegenerative diseases and cancer. nih.gov For example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one has exhibited significant activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. nih.gov
Integration of this compound into Complex Molecular Architectures and Functional Materials
The unique properties of the this compound core make it an attractive building block for the construction of more complex molecules and functional materials.
Emerging research avenues include:
Natural Product Analogs: Incorporating the this compound moiety into the scaffolds of known natural products could lead to the discovery of novel compounds with enhanced or altered biological activities. For instance, the synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones has been reported. nih.gov
Polymer Chemistry: Polymerization of functionalized this compound derivatives could yield new materials with interesting optical, electronic, or thermal properties.
Fluorescent Probes: The chroman scaffold is a component of some fluorescent dyes. The introduction of a trifluoromethyl group could modulate the photophysical properties, leading to the development of novel fluorescent probes for biological imaging.
Advanced Stereoselective Synthesis for Enantiopure Chromanol Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure this compound derivatives is of paramount importance.
Future efforts will likely concentrate on:
Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of key synthetic steps.
Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective formation of the desired enantiomer, followed by their removal. The use of a chiral (−)-menthone auxiliary has been demonstrated in the synthesis of enantiopure cyclic derivatives of Baylis-Hillman adducts. nih.gov
Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.
Stereoselective Reduction: The reduction of 2-(polyfluoroalkyl)chromones using sodium borohydride (B1222165) has been shown to produce cis-2-(polyfluoroalkyl)chroman-4-ols with high yields and stereoselectivity. researchgate.net Further refinement of such methods is an active area of research.
International patent literature describes methods for preparing chiral chromanol derivatives, highlighting the industrial importance of achieving high optical purity to avoid costly purification processes. google.com
Application of Artificial Intelligence and Machine Learning in Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and synthetic routes. mdpi.comdoaj.org
In the context of this compound, AI and ML can be applied to:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net
Retrosynthetic Analysis: Using AI-powered tools to devise novel and efficient synthetic pathways to target chromanol structures. nih.gov
Reaction Optimization: Employing machine learning algorithms to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. escholarship.org Reinforcement learning bandit optimization models, for example, have been used to identify optimal reaction conditions. escholarship.org
Automated Synthesis: Integrating AI with robotic platforms to enable the automated synthesis and testing of new compounds, significantly increasing the pace of research. nih.gov
The synergy between computational approaches and experimental chemistry promises to unlock the full potential of the this compound scaffold in various scientific and technological fields.
Q & A
Q. What are the key synthetic pathways for 2-(trifluoromethyl)chroman-4-ol, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors like 2-hydroxyacetophenone and trifluoromethyl iodide. Critical parameters include temperature control during cyclization (optimal range: 60–80°C) and reaction time (4–8 hours). Over-oxidation must be avoided by using mild oxidizing agents like PCC (pyridinium chlorochromate) . Stereoselective synthesis methods, such as acid-catalyzed intramolecular cyclization, yield predominantly the cis-isomer due to thermodynamic control .
Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?
The trifluoromethyl group enhances lipophilicity and oxidative stability compared to non-fluorinated chromanols. This group’s electron-withdrawing nature increases resistance to oxidation but makes the compound susceptible to nucleophilic attack at the chroman ring’s 4-hydroxy position. Stability under acidic/basic conditions is moderate, with degradation observed at pH < 2 or pH > 10 .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR is critical for confirming the trifluoromethyl group’s presence (δ ≈ -60 to -70 ppm). NMR resolves the chroman ring’s stereochemistry (cis vs. trans isomers).
- MS : High-resolution mass spectrometry (HRMS) identifies molecular ions ([M+H]) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity analysis .
Advanced Research Questions
Q. How can stereoselective synthesis of cis-2-(trifluoromethyl)chroman-4-ol be optimized for scalability?
Catalytic asymmetric methods using chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) achieve enantiomeric excess (ee) >90%. Continuous flow systems improve reproducibility and reduce side reactions by maintaining precise temperature and residence time control . Challenges include minimizing racemization during workup, which can be addressed via low-temperature quenching .
Q. What mechanistic insights explain the compound’s biological activity in protein binding studies?
The trifluoromethyl group’s lipophilicity enables penetration into hydrophobic protein pockets, as shown in molecular docking studies with cytochrome P450 enzymes. Competitive inhibition assays (IC values in the μM range) suggest reversible binding at active sites. Mutagenesis studies reveal that residues like Phe120 and Leu244 are critical for interaction .
Q. How do contradictory data in reported NMR spectra arise, and how can they be resolved?
Discrepancies in NMR chemical shifts (e.g., C4-OH resonance) may stem from solvent effects (CDCl vs. DMSO-d) or impurities. Standardization using deuterated DMSO and spiking with authentic samples resolves ambiguities. Dynamic NMR experiments can clarify rotational barriers in the chroman ring .
Q. What computational models predict the compound’s pharmacokinetic properties?
QSAR (Quantitative Structure-Activity Relationship) models highlight logP (~2.8) and polar surface area (~40 Ų) as key determinants of blood-brain barrier permeability. DFT (Density Functional Theory) calculations predict metabolic sites, with the 4-hydroxy group being prone to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
